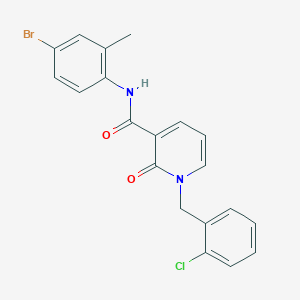![molecular formula C14H13BrFNO B2374692 4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 868256-59-1](/img/structure/B2374692.png)
4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H13BrFNO . It has a molecular weight of 310.17 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 310.17 . The InChI code for the compound is1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Sun Ducheng (2012) in "Chemical Reagents" discussed the synthesis of related compounds through cyclization reactions. This research indicates a potential application in the synthesis of complex organic molecules (Sun Ducheng, 2012).
- Takjoo et al. (2013) in "Journal of Coordination Chemistry" explored the structural and thermal analysis of copper(II) and oxido-vanadium(IV) complexes involving similar compounds. This suggests its utility in creating metal complexes with unique properties (Takjoo et al., 2013).
Molecular Studies and Computational Analysis
- H. Tanak (2019) conducted a study featured in the "4th International Symposium on Innovative Approaches in Engineering and Natural Sciences Proceedings" that examined the molecular structure and electrostatic potential of a similar compound, highlighting its potential as a multidentate ligand in metal complexes (H. Tanak, 2019).
- In "Applied Organometallic Chemistry," Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, providing insight into its application in creating structures with antibacterial and antifungal properties (Chohan & Shad, 2011).
Photodynamic Therapy and Cancer Treatment
- A 2020 study by Pişkin, Canpolat, and Öztürk in the "Journal of Molecular Structure" discussed the synthesis of zinc phthalocyanine derivatives for photodynamic therapy applications, indicating potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Material Science
- Kaya and Aydın (2011) in "Polymers for Advanced Technologies" synthesized a novel Schiff base and its metal complex, highlighting applications in creating materials with unique thermal, optical, and electrochemical properties (Kaya & Aydın, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of sodium-dependent glucose co-transporter 2 (sglt2) inhibitors , suggesting potential targets in glucose metabolism.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This process involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
Based on its potential use in the synthesis of sglt2 inhibitors , it may influence pathways related to glucose metabolism and transport.
Result of Action
If it indeed plays a role in the synthesis of sglt2 inhibitors , its action could potentially lead to decreased reabsorption of glucose in the kidneys, thereby lowering blood glucose levels.
Propriétés
IUPAC Name |
4-bromo-2-[(5-fluoro-2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCAOLXIXWMDTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

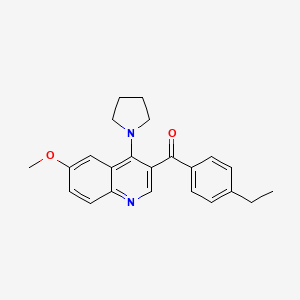

![2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide](/img/structure/B2374612.png)
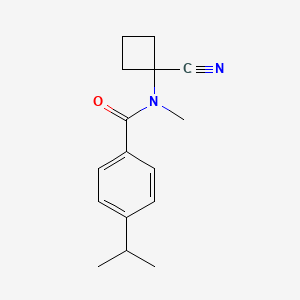
![2-Spiro[2.4]heptan-7-ylacetaldehyde](/img/structure/B2374615.png)
![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)

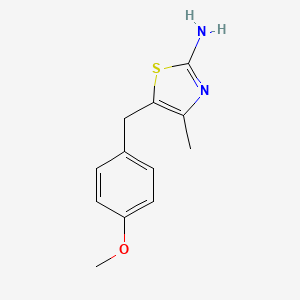
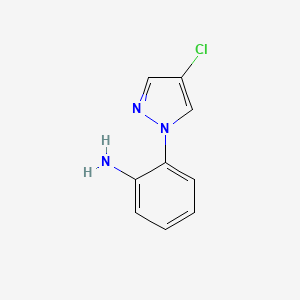
![N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2374624.png)
![3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2374627.png)

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2374630.png)
